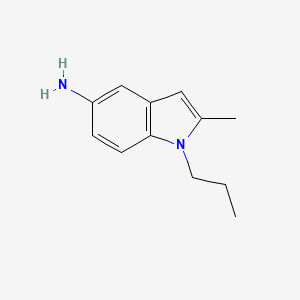

2-methyl-1-propyl-1H-indol-5-amine

描述

2-Methyl-1-propyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in various alkaloids and synthetic drug molecules . This compound features a methyl group at the second position, a propyl group at the first position, and an amine group at the fifth position of the indole ring.

准备方法

The synthesis of 2-methyl-1-propyl-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazines and ketones under acidic conditions . Another method includes the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . Industrial production methods often utilize catalytic processes to enhance yield and selectivity.

化学反应分析

2-Methyl-1-propyl-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

科学研究应用

Anticancer Potential

Recent studies have highlighted the anticancer potential of indole derivatives, including 2-methyl-1-propyl-1H-indol-5-amine. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- Mechanism of Action : Indole derivatives have been shown to disrupt mitochondrial function and increase reactive oxygen species (ROS), leading to cell cycle arrest and apoptosis in various cancer cell lines .

| Compound | Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Antiproliferative | TBD | Induces apoptosis via ROS accumulation |

| Similar Indole Derivative | Antitumor | 0.57 | Inhibits tubulin polymerization |

Neuroprotective Effects

Indoles are also being investigated for their neuroprotective properties. Some derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The ability to modulate neurotransmitter systems is an area of active research.

Drug Development

The structural diversity of indole derivatives allows for the design of novel pharmaceuticals targeting various diseases:

- Cancer Therapy : Compounds based on the indole scaffold are being explored for their ability to target specific cancer pathways.

- Neurological Disorders : Research into indole derivatives suggests potential applications in treating conditions such as depression and anxiety due to their interaction with serotonin receptors .

- Antimicrobial Agents : Some studies indicate that indole compounds exhibit antimicrobial activity against a range of pathogens, making them candidates for new antibiotic therapies.

Case Study 1: Indole Amides as p97 Inhibitors

A high-throughput screening identified an indole amide that binds to an allosteric site on p97 ATPase, demonstrating significant inhibitory activity. Structural modifications led to improved potency, emphasizing the importance of the indole structure in drug design .

Case Study 2: Anticancer Activity in HT29 Cells

A specific bis-indole derivative demonstrated selective cytotoxicity against HT29 colon cancer cells while sparing healthy cells. This compound induced G1 phase cell cycle arrest and apoptosis, showcasing the therapeutic potential of indoles in cancer treatment .

作用机制

The mechanism of action of 2-methyl-1-propyl-1H-indol-5-amine involves its interaction with various molecular targets. The indole ring’s nitrogen atom plays a crucial role in binding to receptors and enzymes, influencing biological pathways. This interaction can modulate cellular processes, leading to the compound’s observed effects .

相似化合物的比较

2-Methyl-1-propyl-1H-indol-5-amine can be compared with other indole derivatives, such as:

2-Methyl-1H-indol-5-amine: Lacks the propyl group, leading to different chemical and biological properties.

1-Propyl-1H-indol-5-amine: Lacks the methyl group, affecting its reactivity and interactions.

2-Methyl-1-ethyl-1H-indol-5-amine: Similar structure but with an ethyl group instead of a propyl group, resulting in variations in its chemical behavior.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

生物活性

2-Methyl-1-propyl-1H-indol-5-amine, a derivative of the indole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a fused benzene and pyrrole ring, and has been explored for its potential therapeutic applications in various fields, including oncology and neuropharmacology.

Molecular Formula: C12H16N2

IUPAC Name: this compound

The synthesis of this compound involves several methods, including alkylation and coupling reactions. The compound can be synthesized through the alkylation of methyl indole derivatives using appropriate reagents under controlled conditions. Techniques such as NMR spectroscopy and mass spectrometry are employed to characterize the synthesized compounds.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit tubulin polymerization, a critical process for cancer cell division. This inhibition can lead to cell cycle arrest and ultimately apoptosis in cancer cells.

Mechanism of Action:

- Inhibition of Tubulin Polymerization: The compound disrupts microtubule dynamics, essential for mitosis.

- Induction of Apoptosis: Through various signaling pathways, including caspase activation, it promotes programmed cell death in tumor cells .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology by modulating neurotransmitter systems. Its structural similarity to natural indoles suggests potential interactions with receptors involved in neurological disorders. Studies have indicated that this compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C12H16N2 | Anti-cancer (tubulin inhibition), neuroactive |

| JWH-015 | C20H24N2O | CB2 receptor agonist, induces apoptosis |

| WIN55212-2 | C23H30N2O3 | Cannabinoid receptor agonist |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity : A study demonstrated its efficacy in preclinical models, showing significant tumor reduction rates when administered in combination with other chemotherapeutic agents.

- Neuropharmacological Studies : Research focusing on its effects on neurotransmitter systems revealed its potential to alleviate symptoms associated with anxiety and depression by enhancing serotonin receptor activity.

- Immunosuppressive Effects : In vivo studies indicated that the compound could induce thymic atrophy and suppress T-cell proliferation, suggesting applications in immunomodulation .

属性

IUPAC Name |

2-methyl-1-propylindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSUZHWGZRPMNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298120 | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883543-99-5 | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。